molecular formula C10H7Cl2NO B13685743 5-(2,4-Dichlorophenyl)-3-methylisoxazole

5-(2,4-Dichlorophenyl)-3-methylisoxazole

Cat. No.: B13685743
M. Wt: 228.07 g/mol
InChI Key: AIJZFXIESSWPGN-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-3-methylisoxazole: is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with acetone in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and control, reducing the risk of side reactions and improving overall production rates.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dichlorophenyl)-3-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(2,4-Dichlorophenyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals targeting various pathogens.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development.

Industry: Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-3-methylisoxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it useful in cancer treatment. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Known for its biological activity and used in medicinal chemistry.

Uniqueness: 5-(2,4-Dichlorophenyl)-3-methylisoxazole stands out due to its isoxazole ring, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from drug development to industrial chemistry.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H7Cl2NO/c1-6-4-10(14-13-6)8-3-2-7(11)5-9(8)12/h2-5H,1H3

InChI Key

AIJZFXIESSWPGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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